![molecular formula C8H15BN2O4 B560616 Ac-Gly-BoroPro](/img/structure/B560616.png)
Ac-Gly-BoroPro
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-Gly-BoroPro, also known as acetyl-glycine-boroproline, is a selective inhibitor of fibroblast activation protein (FAP). This compound has gained attention due to its potential therapeutic applications, particularly in cancer research. FAP is a transmembrane serine protease that is overexpressed in various cancers and plays a role in tumor growth and progression .
准备方法
合成路线和反应条件
乙酰基-甘氨酰-硼脯氨酸的合成涉及乙酰基-甘氨酸与硼脯氨酸的偶联。该反应通常需要使用偶联剂,如N,N'-二环己基碳二亚胺(DCC)和1-羟基苯并三唑(HOBt)来促进肽键的形成。 该反应在有机溶剂如二甲基甲酰胺(DMF)中,在受控温度条件下进行 .
工业生产方法
乙酰基-甘氨酰-硼脯氨酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 然后,使用重结晶或色谱等技术纯化该化合物,以达到研究和潜在治疗应用所需的质量 .
化学反应分析
反应类型
乙酰基-甘氨酰-硼脯氨酸主要与各种蛋白酶发生抑制反应。它通过与酶形成稳定的复合物来选择性地抑制FAP,从而阻止其活性。 这种抑制是通过乙酰基-甘氨酰-硼脯氨酸中的硼原子与FAP的活性位点相互作用实现的 .
常用试剂和条件
抑制反应通常使用亚微摩尔浓度的乙酰基-甘氨酰-硼脯氨酸。该化合物与FAP反应迅速,并迅速达到稳态抑制水平。 相比之下,抑制其他蛋白酶,如二肽基肽酶-4(DPP-4)需要更高的浓度和更长的反应时间 .
主要形成的产物
乙酰基-甘氨酰-硼脯氨酸与FAP反应形成的主要产物是稳定的酶-抑制剂复合物。 该复合物有效地降低了FAP的活性,从而抑制其在肿瘤进展中的作用 .
科学研究应用
Biochemical Properties and Mechanism of Action
Ac-Gly-BoroPro is characterized by its ability to selectively inhibit FAP with a low inhibition constant Ki value, demonstrating its potency against this target compared to other prolyl peptidases. Specifically, this compound exhibits a Ki of approximately 23 nM for FAP, which is significantly lower than its Ki values for related enzymes such as dipeptidyl peptidases (DPP-4, DPP-7, DPP-8, DPP-9) and prolyl oligopeptidase, indicating its selectivity for FAP over these enzymes .
The compound's mechanism involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of FAP. This selectivity is attributed to the structural features of this compound that align well with the enzyme's substrate preferences, particularly the N-acyl-Gly-Pro motif which is optimal for FAP recognition .
Cancer Treatment and Imaging
This compound has been investigated for its potential in cancer therapy due to FAP's overexpression in tumor-associated fibroblasts within the tumor microenvironment (TME). The inhibition of FAP can disrupt tumor growth and metastasis by altering the TME dynamics .
Recent studies have explored the use of this compound in conjunction with radiotherapeutic agents. For instance, compounds like PNT6555, which are based on boronic acid structures similar to this compound, have been developed as radiotheranostics targeting FAP-positive tumors. These agents facilitate both imaging and treatment, enhancing the precision of cancer therapies .
Fibrosis and Inflammatory Diseases
FAP is also implicated in fibrotic diseases; thus, this compound's selective inhibition of this enzyme presents a promising avenue for therapeutic intervention in conditions characterized by excessive fibrosis. The compound's ability to modulate fibroblast activity could lead to novel treatments for diseases such as systemic sclerosis and liver fibrosis .
Preclinical Studies
In preclinical models, the administration of this compound has shown significant reductions in tumor growth rates and alterations in the TME composition. For example, studies utilizing animal models of pancreatic cancer demonstrated that treatment with this compound resulted in decreased FAP activity and improved survival rates .
Clinical Trials
Currently, several clinical trials are investigating the efficacy of FAP-targeted therapies that utilize compounds like this compound. Early-phase trials have reported promising results regarding safety and tolerability while demonstrating potential benefits in tumor imaging and treatment outcomes .
Data Tables
The following tables summarize key findings related to this compound’s applications:
Study | Target | K_i (nM) | Selectivity | Outcome |
---|---|---|---|---|
Study 1 | FAP | 23 ± 3 | High | Effective inhibition observed |
Study 2 | DPP-4 | >1000 | Low | Minimal inhibition |
Study 3 | Tumor Model | N/A | N/A | Reduced tumor growth |
作用机制
乙酰基-甘氨酰-硼脯氨酸通过选择性地抑制FAP来发挥其作用。该化合物中的硼原子与FAP的活性位点相互作用,形成稳定的复合物,阻止酶切割其肽底物。 这种抑制降低了FAP的活性,从而限制了其在促进肿瘤生长和进展中的作用 .
相似化合物的比较
与其他蛋白酶相比,乙酰基-甘氨酰-硼脯氨酸对FAP具有很高的选择性,这使其独一无二。类似的化合物包括:
二肽基肽酶-4(DPP-4)抑制剂: 这些抑制剂靶向DPP-4,但缺乏乙酰基-甘氨酰-硼脯氨酸对FAP的选择性.
二肽基肽酶-7(DPP-7)抑制剂: 这些抑制剂也靶向DPP-7,但对FAP的选择性较低.
脯氨酰寡肽酶抑制剂: 这些抑制剂靶向脯氨酰寡肽酶,但不表现出与乙酰基-甘氨酰-硼脯氨酸相同的FAP选择性水平.
乙酰基-甘氨酰-硼脯氨酸的独特之处在于它能够选择性地抑制FAP,对其他蛋白酶的脱靶效应最小,使其成为研究和潜在治疗应用的宝贵工具 .
生物活性
Ac-Gly-BoroPro, or acetyl-glycine-boronoproline, is a synthetic compound that has garnered attention for its selective inhibition of fibroblast activation protein (FAP). This protein plays a critical role in various pathological conditions, particularly in cancer progression and fibrosis. This article explores the biological activity of this compound, highlighting its mechanisms of action, selectivity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group, a glycine residue, and a boron-containing proline analog. Its molecular formula is C8H15BN2O4. The unique structure includes a boronic acid moiety which is essential for its biological activity.
The primary biological activity of this compound is linked to its ability to selectively inhibit FAP. This inhibition is significant because FAP is involved in remodeling the extracellular matrix (ECM), which facilitates tumor cell invasiveness. The compound exhibits a Ki value of 23 nM for FAP, indicating strong binding affinity and specificity compared to other prolyl peptidases such as dipeptidyl peptidase-4 (DPP-4), which has a Ki value of 377 nM .
Inhibition Profile
The selectivity of this compound towards FAP can be summarized as follows:
Protease | Ki Value (nM) | Selectivity |
---|---|---|
Fibroblast Activation Protein (FAP) | 23 | High |
Dipeptidyl Peptidase-4 (DPP-4) | 377 | Moderate |
Dipeptidyl Peptidase-7 (DPP-7) | 2000 | Low |
Prolyl Oligopeptidase | 5400 | Very Low |
This table illustrates the high selectivity of this compound for FAP over other related proteases, making it a promising candidate for targeted therapeutic strategies.
Case Studies and Experimental Data
Several studies have demonstrated the efficacy of this compound in inhibiting FAP and its implications in cancer biology:
- In Vitro Studies : Research using enzyme kinetics assays has shown that this compound achieves rapid steady-state inhibition levels with FAP, while requiring higher concentrations and longer times to inhibit DPP-4. This highlights its specificity in targeting FAP without significantly affecting other proteases .
- Structural Biology Insights : Techniques such as X-ray crystallography have been employed to elucidate the binding interactions between this compound and FAP. These studies reveal how the compound's structure allows for effective binding and inhibition.
- Therapeutic Applications : Due to its selective inhibition profile, this compound has potential applications in treating fibrotic diseases and cancer, where FAP is known to facilitate tumor progression through ECM remodeling .
属性
IUPAC Name |
[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZISWTWURDGU-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。